molecular formula C20H27BrO3 B1397207 Ethyl 2-(4-(4-(2-bromo-2-methylpropanoyl)-phenyl)cyclohexyl)acetate CAS No. 701232-18-0

Ethyl 2-(4-(4-(2-bromo-2-methylpropanoyl)-phenyl)cyclohexyl)acetate

Cat. No. B1397207
M. Wt: 395.3 g/mol
InChI Key: KHJFBONPIDNZAS-UHFFFAOYSA-N
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Description

Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and reaction mechanisms.



Molecular Structure Analysis

This involves analyzing the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction conditions, the mechanism, and the products formed.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, reactivity, and stability.


Scientific Research Applications

  • Synthesis and Antimicrobial Properties : Doraswamy & Ramana (2013) synthesized a series of compounds, including ethyl-2-(4-bromo phenyl)-2-cyano acetate, which were tested for antimicrobial activity. This study indicates the potential use of such compounds in developing new antimicrobial agents (Doraswamy & Ramana, 2013).

  • Low-Temperature Reactions and Product Formation : Valiullina et al. (2019) investigated the reactions of 2-bromopropanoyl chloride with lithium ethyl acetate, leading to various products including ethyl 4-bromo-3-oxopentanoate. These findings are significant for understanding the reactions and product formations under specific conditions (Valiullina et al., 2019).

  • Compound Synthesis for Biological Applications : Choi & Kim (2017) prepared Ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate through a specific reaction sequence. This type of compound synthesis is essential for biological applications, such as drug development (Choi & Kim, 2017).

  • Chemical Synthesis and Pharmacological Testing : Abignente et al. (1992) synthesized a group of compounds, including ethyl 2-phenylimidazo[1,2-a]pyrazine-3-carboxylates, from reactions involving ethyl 2-benzoyl-2-bromoacetate. These compounds were then tested for their anti-inflammatory activity, highlighting the potential pharmaceutical applications (Abignente et al., 1992).

  • Reactions in Pharmaceutical Compound Synthesis : Kato & Kimura (1977) studied the acylation of ethyl 4-bromo-3-hydroxybutanoate with various agents, contributing to understanding how these reactions can be utilized in the synthesis of pharmaceutical compounds (Kato & Kimura, 1977).

  • Application in Synthesis of Pharmaceutically Important Compounds : Uemura et al. (1986) used ethylene acetals of aryl α-phenylseleno- and α-phenyltelluro-ethyl ketones in the synthesis of 2-arylpropanoic acids, some of which are significant in pharmaceutical applications (Uemura et al., 1986).

Safety And Hazards

This involves understanding the compound’s toxicity, flammability, environmental impact, and safe handling procedures.


Future Directions

This involves predicting or proposing future research directions, potential applications, or synthesis methods for the compound.


properties

IUPAC Name

ethyl 2-[4-[4-(2-bromo-2-methylpropanoyl)phenyl]cyclohexyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27BrO3/c1-4-24-18(22)13-14-5-7-15(8-6-14)16-9-11-17(12-10-16)19(23)20(2,3)21/h9-12,14-15H,4-8,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHJFBONPIDNZAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCC(CC1)C2=CC=C(C=C2)C(=O)C(C)(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20730574
Record name Ethyl {4-[4-(2-bromo-2-methylpropanoyl)phenyl]cyclohexyl}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20730574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-(4-(2-bromo-2-methylpropanoyl)-phenyl)cyclohexyl)acetate

CAS RN

701232-18-0
Record name Ethyl {4-[4-(2-bromo-2-methylpropanoyl)phenyl]cyclohexyl}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20730574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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